![molecular formula C14H12F3N3O2 B2679599 5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide CAS No. 2380171-81-1](/img/structure/B2679599.png)
5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide is a synthetic organic compound characterized by its pyrimidine core substituted with dimethyl groups at positions 5 and 6, and a trifluoromethoxyphenyl group at the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a formamide derivative under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at positions 5 and 6 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Trifluoromethoxyphenyl Group: The final step involves the coupling of the pyrimidine core with 4-(trifluoromethoxy)aniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for the condensation and alkylation steps, and the employment of more efficient catalysts and solvents to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by the electron-withdrawing trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 5,6-dimethylpyrimidine-4-carboxylic acid derivatives.
Reduction: Formation of 5,6-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, the compound is investigated for its potential therapeutic properties. The trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique functional groups.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The pyrimidine core can interact with nucleic acids or proteins, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyrimidine-4-carboxamide: Lacks the trifluoromethoxyphenyl group, resulting in different chemical and biological properties.
N-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxamide: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
5,6-Dimethyl-N-phenylpyrimidine-4-carboxamide: Lacks the trifluoromethoxy group, potentially reducing its metabolic stability and bioavailability.
Uniqueness
The presence of both dimethyl groups and the trifluoromethoxyphenyl group in 5,6-Dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide makes it unique. The dimethyl groups can influence the electronic properties of the pyrimidine ring, while the trifluoromethoxy group enhances its metabolic stability and binding affinity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5,6-dimethyl-N-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-9(2)18-7-19-12(8)13(21)20-10-3-5-11(6-4-10)22-14(15,16)17/h3-7H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUCLIQTEQIASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
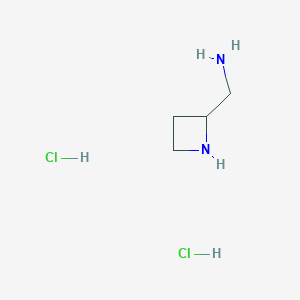
![(2E)-3-(furan-2-yl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2679517.png)
![N-(4-fluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679518.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2679521.png)
![7-bromo-5-(4-fluorophenyl)-4-(2-phenylbutanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2679522.png)
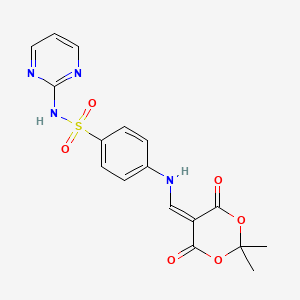
![N-[2-Oxo-5-(trifluoromethyl)-1H-pyridin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679524.png)
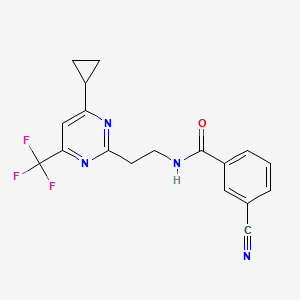
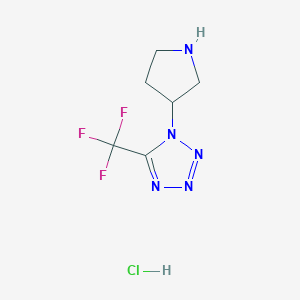
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B2679529.png)
![(Z)-3-[2-[(3-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2679530.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2679531.png)
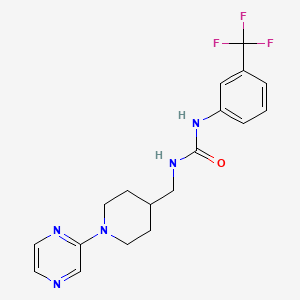
![3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2679534.png)
